4,5-Difluoro-2-formylbenzonitrile
CAS No.:
Cat. No.: VC15744885
Molecular Formula: C8H3F2NO
Molecular Weight: 167.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H3F2NO |
---|---|
Molecular Weight | 167.11 g/mol |
IUPAC Name | 4,5-difluoro-2-formylbenzonitrile |
Standard InChI | InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H |
Standard InChI Key | FXBCAPHCPOOUMO-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CC(=C1F)F)C#N)C=O |
Introduction
4,5-Difluoro-2-formylbenzonitrile is a substituted benzonitrile compound featuring a benzene ring with two fluorine atoms and a formyl group attached. Its molecular structure is defined by the presence of electron-withdrawing groups, which significantly influence its chemical reactivity and physical properties. The compound is represented by the CAS number 50773-41-6 and is of interest in organic chemistry due to its versatile applications in chemical synthesis and material science.
Synthesis Methods
The synthesis of 4,5-Difluoro-2-formylbenzonitrile involves multi-step processes that typically include:
-
Fluorination of Benzonitrile Derivatives: Introducing fluorine atoms selectively at specific positions on the benzene ring.
-
Formylation Reactions: Functionalizing the aromatic ring with a formyl group through electrophilic aromatic substitution or other advanced methods.
Reaction Conditions:
-
Controlled temperature and solvent selection are critical for achieving high yields.
-
Catalysts may be employed to enhance selectivity.
Characterization Techniques:
To confirm the structure of the synthesized compound:
-
NMR Spectroscopy: Identifies chemical shifts associated with fluorine, nitrile, and formyl groups.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
Infrared (IR) Spectroscopy: Detects characteristic vibrations for -CN and -CHO groups.
Chemical Reactivity
The reactivity of 4,5-Difluoro-2-formylbenzonitrile is influenced by its functional groups:
-
Nucleophilic Addition Reactions: The formyl group can undergo reactions with nucleophiles such as amines or alcohols to form imines or acetals.
-
Condensation Reactions: The compound can participate in condensation reactions with active methylene compounds to synthesize heterocyclic derivatives.
-
Stabilization of Intermediates: The electron-withdrawing fluorine atoms stabilize reaction intermediates, broadening its utility in organic synthesis.
Applications
4,5-Difluoro-2-formylbenzonitrile has diverse applications in scientific research and industrial chemistry:
-
Intermediate in Organic Synthesis:
-
Used to synthesize pharmaceuticals and agrochemicals.
-
Precursor for heterocyclic compounds.
-
-
Material Science:
-
Its fluorinated structure enhances thermal stability and chemical resistance in polymer applications.
-
-
Medicinal Chemistry:
-
Potential use in designing bioactive molecules due to its reactive sites.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume